molecular formula C19H20N4O3S B7645935 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide

カタログ番号 B7645935
分子量: 384.5 g/mol
InChIキー: HHXMUJTZPACGDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide is a quinoxaline derivative that has been studied for its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects, which have led to its investigation as a potential drug candidate. In

作用機序

The mechanism of action of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide involves its ability to inhibit the activity of certain enzymes, such as PKC and PKA. This inhibition occurs through the binding of the compound to the ATP-binding site of these enzymes, which prevents their activation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of PKC and PKA, induce apoptosis in cancer cell lines, and inhibit the growth of certain bacteria. In vivo studies have demonstrated that the compound can reduce tumor growth in mouse models of cancer.

実験室実験の利点と制限

One advantage of using 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, such as PKC and PKA. This can be useful in studying the role of these enzymes in cellular signaling pathways and in disease processes. However, a limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the study of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide. One area of research could focus on the development of more selective inhibitors of PKC and PKA, which could have improved therapeutic benefits and reduced side effects. Another area of research could investigate the use of this compound in combination with other drugs or therapies, to enhance its efficacy and reduce toxicity. Finally, further studies could explore the potential use of this compound in other disease areas, such as infectious diseases or neurological disorders.

合成法

The synthesis of 2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide has been described in the literature. The general approach involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with 4-aminobenzensulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to yield the desired compound.

科学的研究の応用

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide has been investigated for its potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and protein kinase A (PKA). These enzymes play important roles in cellular signaling pathways and have been implicated in a variety of diseases, including cancer and diabetes. Inhibition of PKC and PKA activity by this compound may have therapeutic benefits in these diseases.

特性

IUPAC Name

2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-13(2)23-18-11-15(5-8-17(18)22-12)19(24)21-10-9-14-3-6-16(7-4-14)27(20,25)26/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXMUJTZPACGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。